molecular formula C24H20FN3O6S B2702613 Ethyl 5-(3,5-dimethoxybenzamido)-3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 888470-25-5

Ethyl 5-(3,5-dimethoxybenzamido)-3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2702613
CAS No.: 888470-25-5
M. Wt: 497.5
InChI Key: AFQVGROTCHWETD-UHFFFAOYSA-N
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Description

Ethyl 5-(3,5-dimethoxybenzamido)-3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 2-fluorophenyl group, a 3,5-dimethoxybenzamido moiety, and an ethyl carboxylate ester. The compound’s fluorine atom and methoxy groups may enhance lipophilicity and receptor binding specificity, while the pyridazine ring could influence allosteric or orthosteric interactions with G protein-coupled receptors (GPCRs) like adenosine A1 or A3 subtypes .

Properties

IUPAC Name

ethyl 5-[(3,5-dimethoxybenzoyl)amino]-3-(2-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O6S/c1-4-34-24(31)20-16-12-35-22(26-21(29)13-9-14(32-2)11-15(10-13)33-3)19(16)23(30)28(27-20)18-8-6-5-7-17(18)25/h5-12H,4H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQVGROTCHWETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3,5-dimethoxybenzamido)-3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS No. 888470-25-5) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thieno[3,4-d]pyridazine core with various functional groups that contribute to its biological properties:

  • Molecular Formula : C24_{24}H20_{20}F N3_{3}O6_{6}S
  • Molecular Weight : 497.5 g/mol
  • Key Functional Groups : Ethyl ester, dimethoxybenzamide moiety, and a fluorophenyl substituent.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include refluxing in solvents such as toluene or dichloromethane and utilizing catalysts like acetic acid. The complexity of its synthesis reflects the intricate nature of its structure, which is crucial for its biological activity.

Pharmacological Effects

Preliminary studies indicate that this compound exhibits significant biological activities:

  • Antitumor Activity : Compounds with thieno[3,4-d]pyridazine structures have been reported to display anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Similar derivatives have shown effectiveness against bacterial and fungal strains, suggesting potential applications as antimicrobial agents.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn based on related compounds:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction processes.
  • Receptor Modulation : It could interact with various receptors, altering their activity and leading to downstream effects on cellular functions.
  • Reactive Oxygen Species (ROS) Modulation : By influencing oxidative stress pathways, it may protect against cellular damage associated with inflammation and cancer progression.

Case Studies

Several studies have explored the biological activity of similar compounds within the thieno[3,4-d]pyridazine class. For example:

  • Case Study 1 : A derivative exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations.
  • Case Study 2 : Another study demonstrated that a closely related compound inhibited bacterial growth in vitro, suggesting potential for development as an antibiotic.

Comparative Analysis

To better understand the unique properties of this compound compared to other compounds in its class, a comparison table is provided below:

Compound NameStructure TypeKey ActivityReference
Compound AThieno[3,4-d]pyridazineAnticancer
Compound BThieno[2,3-b]pyridineAntimicrobial
Ethyl 5-(3,5-dimethoxybenzamido)-3-(2-fluorophenyl)-4-oxoThieno[3,4-d]pyridazineAntitumor/Anti-inflammatory

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 5-(3,5-dimethoxybenzamido)-3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate and Analogues

Compound Name Core Structure Key Substituents Target Receptor Mechanism Functional Activity (EC50/Ki) Reference
Target Compound Thieno[3,4-d]pyridazine 2-fluorophenyl, 3,5-dimethoxy Hypothesized A1 Allosteric enhancer? Not reported (Inferred from structural analogs)
2-Amino-3-benzoylthiophenes Thiophene Benzoyl, amino A1 Allosteric enhancer EC50: 10 µM (binding stimulation)
N<sup>6</sup>-cyclopentyladenosine (CPA) Purine Cyclohexyl, adenine A1 Orthosteric agonist Ki: 0.6 nM (A1 affinity)
Caffeine Xanthine Methylxanthine A1, A2A Antagonist Ki: 8–20 µM (A1/A2A)

Mechanistic and Pharmacological Differences

  • Allosteric vs. Orthosteric Action: Unlike xanthine antagonists (e.g., caffeine), which block adenosine’s orthosteric site, the target compound’s thienopyridazine scaffold may enable allosteric modulation, similar to 2-amino-3-benzoylthiophenes. These thiophenes enhance agonist binding to A1 receptors by stabilizing the agonist-receptor-G protein complex, increasing functional potency by up to 19-fold . The target compound’s 3,5-dimethoxybenzamido group could similarly stabilize receptor conformations, though its fluorophenyl substituent might improve blood-brain barrier penetration compared to non-fluorinated analogs.
  • Subtype Selectivity: Adenosine A1 receptors preferentially couple to Gi/o proteins, while A2A and A2B receptors activate Gs . The target compound’s bulky substituents may favor A1 selectivity over A3, which shares Gi/o coupling but has distinct ligand-binding pockets.
  • Kinetic Profile: 2-Amino-3-benzoylthiophenes exhibit bell-shaped concentration-response curves due to mixed enhancer/antagonist activity at higher doses . The ethyl carboxylate group in the target compound might mitigate this by reducing non-specific antagonism, though experimental validation is required.

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